Acetoacetanilide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-oxo-N-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(12)7-10(13)11-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,13) | |
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InChI Key |
DYRDKSSFIWVSNM-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1 | |
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Molecular Formula |
C10H11NO2 | |
| Record name | ACETOACETANILIDE | |
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DSSTOX Substance ID |
DTXSID0024397 | |
| Record name | Acetoacetanilide | |
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Molecular Weight |
177.20 g/mol | |
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Physical Description |
Acetoacetanilide is a white crystalline solid. (NTP, 1992), Dry Powder, White solid; [Hawley] White, odorless crystalline powder; [Alfa Aesar MSDS] | |
| Record name | ACETOACETANILIDE | |
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| Record name | Butanamide, 3-oxo-N-phenyl- | |
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Boiling Point |
Decomposes (NTP, 1992), BOILING POINT: DECOMPOSES | |
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Flash Point |
325 °F (NTP, 1992), 162.7 °C, 365 °F; 185 °C (OPEN CUP) | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALC, CHLOROFORM, ETHER, HOT BENZENE, ACID, HOT PETROLEUM ETHER, ALKALI HYDROXIDE SOLN /KETO FORM/, SOL IN ALKALI, Soluble in oxygenated and chlorinated solvents. | |
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Density |
1.26 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.26 g/ml at 20 °C | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.01 [mmHg], 5.2X10-5 mm Hg at 25 °C | |
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Color/Form |
WHITE CRYSTALLINE SOLID, PLATES OR NEEDLES FROM BENZENE OR PETROLEUM ETHER | |
CAS No. |
102-01-2, 86349-51-1 | |
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Melting Point |
187 °F (NTP, 1992), 86 °C, GIVES VIOLET COLOR WITH FERRIC CHLORIDE; MELTING POINT: 85 °C /KETO FORM/ | |
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Synthesis and Reaction Mechanisms of Acetoacetanilide
Advanced Synthetic Methodologies for Acetoacetanilide (B1666496) Production
The production of this compound can be achieved through several key reactions, including the reaction of aniline (B41778) with ethyl acetoacetate (B1235776), acetoacetylation with acetoacetyl chloride, and the use of ketene (B1206846) dimer. Each method offers different advantages in terms of yield, purity, and environmental impact.
Reaction of Aniline with Ethyl Acetoacetate: Mechanistic Investigations
The synthesis of this compound from aniline and ethyl acetoacetate is a well-established method. orgsyn.org The reaction mechanism involves the nucleophilic attack of the amino group of aniline on the ester carbonyl carbon of ethyl acetoacetate. This is followed by the elimination of an ethanol (B145695) molecule to form the amide bond.
Aniline + Ethyl Acetoacetate → this compound + Ethanol
Mechanistically, the reaction proceeds through a tetrahedral intermediate formed from the addition of aniline to the ester group of ethyl acetoacetate. The subsequent collapse of this intermediate, with the departure of the ethoxide leaving group, yields the final this compound product.
Acetoacetylation of Aniline using Acetoacetyl Chloride: Kinetic Studies
Acetoacetylation of aniline can also be achieved using acetoacetyl chloride. orgsyn.org This method is generally faster and can be carried out at lower temperatures compared to the reaction with ethyl acetoacetate due to the higher reactivity of the acid chloride.
The reaction involves the nucleophilic attack of the aniline nitrogen on the carbonyl carbon of acetoacetyl chloride. This is a classic Schotten-Baumann type reaction, which is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The kinetics of this reaction are typically second-order, being first-order in both aniline and acetoacetyl chloride. The rate of the reaction is significantly influenced by the solvent and the nature of the base used.
Ketene Dimer Reaction with Aniline: Optimization and Yield Enhancement
The reaction of aniline with ketene dimer is another important industrial method for producing this compound. orgsyn.orggoogle.com Ketene dimer serves as an effective acetoacetylating agent.
The reaction is typically performed by adding a solution of ketene dimer in a suitable solvent, such as benzene (B151609), to a solution of aniline. orgsyn.org The mixture is then heated under reflux to complete the reaction. orgsyn.org A patent describes a process where aniline and ketene dimer are reacted in an organic solvent under anaerobic conditions to produce this compound with a higher melting point, which is beneficial for its preservation. google.com
Optimization of this process often involves controlling the reaction temperature and the rate of addition of the ketene dimer to minimize side reactions. A described procedure involves the dropwise addition of a benzene solution of ketene dimer to a stirred solution of aniline in benzene over 30 minutes, followed by refluxing for one hour. orgsyn.org This method can yield up to 74% of the product after recrystallization. orgsyn.org
| Reactant 1 | Reactant 2 | Solvent | Reaction Conditions | Yield | Reference |
| Aniline | Ketene Dimer | Benzene | Dropwise addition, then reflux for 1 hour | 74% | orgsyn.org |
| Aniline | Ketene Dimer | Ethanol | Stirring at 23°C, then isothermal holding at 40°C | High | google.com |
| Aniline | Ketene Dimer | Propanol | Stirring at 30°C, then isothermal holding at 50°C | High | google.com |
Alternative and Green Synthesis Approaches
In recent years, there has been a growing interest in developing more environmentally friendly methods for the synthesis of this compound. These approaches focus on reducing or eliminating the use of hazardous solvents and catalysts.
Solvent-free synthesis offers significant advantages in terms of waste reduction and process simplification. chemistrydocs.com Research has shown that the reaction between aniline and ethyl acetoacetate can be carried out under solvent-free conditions, sometimes with microwave assistance, to produce this compound, which can then undergo cyclization. Another green approach involves a one-pot multicomponent condensation of 8-hydroxyquinoline, aromatic aldehyde, this compound, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions. tandfonline.com
The use of catalysts can enhance the efficiency and selectivity of this compound synthesis. Zeolites, with their shape-selective properties and tunable acidity, have been explored as catalysts in various organic reactions. core.ac.ukgoogle.com For instance, the reaction of aliphatic amines with this compound has been studied in the presence of a zeolite catalyst under solvent-free conditions. acs.orgnih.gov
Triethylamine (B128534) has been used as a basic catalyst in the cyclo-condensation reaction for the synthesis of quinoline (B57606) derivatives, where this compound can be a reactant. tandfonline.com The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) in the reaction of ethyl acetoacetate and aniline in toluene (B28343) has also been reported. google.com
| Catalyst | Reactants | Solvent | Reaction Conditions | Reference |
| Zeolite | Aliphatic Amines, this compound | Solvent-Free | - | acs.orgnih.gov |
| Triethylamine | 1,3-Cyclohexanedione, Primary Amines, Arylidene Malononitrile (B47326) | Ethanol | Reflux for 6-8 hours | tandfonline.com |
| 4-Dimethylaminopyridine (DMAP) | Ethyl Acetoacetate, Aniline | Toluene | Reflux for 20-36 hours | google.com |
Solvent-Free Reaction Systems
Detailed Reaction Mechanisms and Pathways of this compound
The reactivity of this compound is centered around its keto-enol tautomerism, the acidic nature of its active methylene (B1212753) group, and the chemistry of its amide bond. These features allow it to participate in a wide array of chemical transformations.
This compound exists as an equilibrium mixture of two tautomeric forms: the keto form and the enol form. This phenomenon, known as keto-enol tautomerism, is fundamental to its reactivity. masterorganicchemistry.comquora.com The interconversion can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org While X-ray crystallography confirms that the keto-amide tautomer is the predominant form in the solid state, the enol form is crucial for many of its reactions. wikipedia.org
Keto Tautomer: The keto form contains two carbonyl groups. The carbon atoms of these carbonyls are electrophilic and can be attacked by nucleophiles.
Enol Tautomer: The enol form is characterized by a hydroxyl group bonded to a carbon-carbon double bond (C=C-OH). The enol acts as a carbon-centered nucleophile, with the α-carbon (the carbon adjacent to the C-OH group) being particularly electron-rich and reactive towards electrophiles. masterorganicchemistry.comyoutube.com
Under basic conditions, a proton is removed from the active methylene group to form a resonance-stabilized enolate ion. This enolate is an even more potent nucleophile than the enol, with a negative charge delocalized over the oxygen atoms and the α-carbon. libretexts.orgyoutube.com Under acidic conditions, the carbonyl oxygen is protonated, which facilitates the tautomerization to the enol form. libretexts.org
The nucleophilic character of the enol or enolate is central to the reactions of the active methylene group, while the electrophilic nature of the keto form's carbonyl carbons can be exploited in other reactions.
The methylene group (–CH₂–) situated between the two carbonyl groups in this compound is termed an "active methylene group". The protons on this carbon are significantly acidic (pKa ≈ 10.7) because the resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto both adjacent oxygen atoms. nih.govchemicalland21.com This acidity is the basis for a multitude of important synthetic reactions.
The high reactivity of this group allows for reactions such as alkylation and bromination. For instance, selective mono-bromination occurs exclusively at the active methylene position, even when an excess of the brominating agent is used. rsc.org Furthermore, studies have shown that in the presence of cesium carbonate, this compound undergoes exclusive di-C-alkylation with alkyl halides, with no competing N-alkylation at the amide nitrogen. researchgate.netsemanticscholar.org
The Knoevenagel condensation is a classic reaction involving an active methylene compound and an aldehyde or ketone, typically catalyzed by a weak base like an amine. thermofisher.com The active methylene group of this compound readily participates in this reaction. The process begins with the base-catalyzed formation of the enolate ion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by a dehydration step to yield an α,β-unsaturated product. mdpi.comnih.gov
This condensation is often the initial step in multicomponent reactions that lead to complex heterocyclic structures. mdpi.comnih.govresearchgate.net For example, the reaction of this compound, an aromatic aldehyde, and a cyanomethylene reagent like malononitrile can produce 4H-pyran or 1,4-dihydropyridine (B1200194) derivatives, depending on the catalyst used. researchgate.netjst.go.jp
A proposed mechanism for the formation of a bicyclic heterocycle from this compound and malononitrile begins with a Knoevenagel condensation between the ketone carbonyl of this compound and malononitrile. mdpi.comnih.gov
Table 1: Examples of Knoevenagel Condensation Products from this compound
| Aldehyde/Ketone | Reagent 2 | Catalyst | Product Type |
|---|---|---|---|
| Aromatic Aldehydes | Malononitrile | Triethylamine | 4H-Pyran derivatives |
| Aromatic Aldehydes | Ethyl Cyanoacetate (B8463686) | Triethylamine | 4H-Pyran derivatives |
| Aromatic Aldehydes | Malononitrile | Ammonium Acetate | 1,4-Dihydropyridine derivatives |
This table is based on data from multicomponent reactions where Knoevenagel condensation is a key step. mdpi.comnih.govresearchgate.netjst.go.jp
The Michael addition involves the 1,4-addition of a nucleophile (a Michael donor), such as the enolate of this compound, to an α,β-unsaturated carbonyl compound (a Michael acceptor). akj.azakj.az In this reaction, the enolate generated from the active methylene group of this compound attacks the β-carbon of the unsaturated system.
This reaction is fundamental to the synthesis of a variety of substituted pyridone derivatives. akj.azamanote.com For instance, the reaction of this compound with substituted ylidenecyanoacetamides in the presence of a base like methyl piperazine (B1678402) proceeds via a Michael addition pathway. akj.az Similarly, Michael addition of this compound to benzylidenemalononitriles has been used to synthesize various pyridine (B92270) derivatives. akj.az These reactions often proceed as a domino sequence, where the initial Michael addition is followed by an intramolecular cyclization and other transformations to yield the final heterocyclic product. researchgate.net
This compound is a versatile precursor for the synthesis of a wide range of heterocyclic compounds. core.ac.uk The combination of the active methylene group and the amide functionality within the same molecule provides the necessary components for various cyclization strategies. Many of these syntheses are multicomponent reactions where this compound is combined with other reagents to build complex ring systems in a single pot. mdpi.comresearchgate.net
Examples of heterocyclic systems synthesized from this compound include:
Quinolones: In the presence of sulfuric acid, this compound undergoes intramolecular cyclization via dehydration to form 4-methyl-2-quinolone. wikipedia.org
Pyridines and Piperidines: Multicomponent reactions involving aldehydes and a nitrogen source (like ammonium acetate) or other nitrogen-containing reagents can lead to the formation of dihydropyridines. researchgate.netjst.go.jpcore.ac.uk Piperidine (B6355638) derivatives can also be formed through tandem Michael addition and cyclization reactions. mdpi.comresearchgate.net
Pyrans: The reaction of this compound with aldehydes and malononitrile or ethyl cyanoacetate, catalyzed by a base like triethylamine, yields 4H-pyran derivatives. researchgate.netjst.go.jp The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization. jst.go.jp
Thienopyridines: Derivatives of this compound can be used to synthesize fused heterocyclic systems like thieno[2,3-b]pyridines through a sequence of S-alkylation and cyclization reactions. researchgate.net
Pyrroles: this compound can be a starting material in the synthesis of substituted pyrroles, which are important structural motifs in medicinal chemistry. quora.comresearchgate.net
Table 2: Heterocyclic Systems Derived from this compound
| Heterocyclic System | Reaction Type | Key Reagents | Reference(s) |
|---|---|---|---|
| 4-Methyl-2-quinolone | Intramolecular Cyclization | Sulfuric Acid | wikipedia.org |
| 1,4-Dihydropyridines | Multicomponent Reaction | Aromatic Aldehyde, Malononitrile, Ammonium Acetate | researchgate.netjst.go.jp |
| 4H-Pyrans | Multicomponent Reaction | Aromatic Aldehyde, Malononitrile, Triethylamine | researchgate.netjst.go.jp |
| Piperidines | Michael Addition/Cyclization | Ylidenemalononitriles | mdpi.comakj.az |
The amide linkage (–C(O)NH–) in this compound also participates in chemical reactions, although it is generally less reactive than esters. chemicalland21.com
Hydrolysis: The amide bond is resistant to hydrolysis under neutral conditions but can be cleaved under strong acidic or basic conditions, typically requiring heat. This reaction yields aniline and acetoacetic acid (which is unstable and may decarboxylate to acetone (B3395972) and carbon dioxide). chemicalland21.comvulcanchem.com
N-Substitution: While C-alkylation at the active methylene group is highly favored, N-substitution at the amide nitrogen is also possible under specific conditions, though less common. semanticscholar.orgvulcanchem.com
Dehydration: In the presence of strong dehydrating agents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂), amides can be dehydrated to form nitriles. echemi.com
Intramolecular Interactions: The nitrogen lone pair of the amide group can participate in electronic interactions with the adjacent carbonyl group (nN→π*CO), which contributes to the stability of the molecule. researchgate.net
The reactivity of the amide group, particularly in cyclization reactions, complements the chemistry of the active methylene group, making this compound a highly versatile building block in organic synthesis.
Amide Linkage Reactivity
Hydrolysis and Transamidation Studies
Hydrolysis: The hydrolysis of this compound, the chemical decomposition involving the breaking of a bond and the addition of a water molecule, has been a subject of study. oecd.orgscihub.org Under abiotic conditions, the hydrolysis of this compound to aniline is a slow process, with one study noting only 3.6% decomposition after 167.5 days. oecd.org The rate of hydrolysis can be accelerated by the presence of an acid catalyst. scihub.orgoarjpublication.com In acid-catalyzed hydrolysis of esters, which follows a similar principle, the reaction is typically first-order. oarjpublication.comdoubtnut.com The final products of the hydrolysis of an this compound derivative, specifically 2-(N-acetylaminoethylthio)-acetoacetanilide, have been identified. koreascience.kr
Transamidation: Transamidation involves the exchange of an amine moiety in an amide. nih.gov Due to the stability of the amide bond, this reaction is often challenging and may require a catalyst. nih.govresearchgate.net Studies have shown that acetoacetanilides can undergo reactions with various primary and secondary amines to produce substituted ureas, a process that involves the in-situ formation of isocyanates rather than a direct transamidation of the anilide group itself. lnu.edu.cnacs.org This specific reaction pathway highlights a unique reactivity of the this compound structure. lnu.edu.cn More general transamidation reactions often employ metal catalysts, such as those based on iron(III) or cerium oxide, or proceed under solvent-free conditions to drive the reaction. organic-chemistry.orgrsc.org The mechanism can be influenced by the cooperation of Lewis acid sites and base sites on the catalyst surface. rsc.org
Role as a Masked Isocyanate in Urea (B33335) Synthesis
This compound serves as a valuable precursor, or "masked isocyanate," for the synthesis of unsymmetrically substituted ureas. lnu.edu.cnacs.orgnih.gov This method provides a practical and efficient route to these compounds, which have applications in various fields. lnu.edu.cn The reaction involves treating this compound with a range of primary or secondary amines. nih.gov This process liberates a reactive isocyanate intermediate in situ, which then reacts with the amine to form the urea product in high yields. lnu.edu.cnacs.org
This approach offers advantages over methods that use zeolite catalysts at high temperatures (180 °C) to produce symmetric ureas. lnu.edu.cn The masked isocyanate strategy can proceed without a catalyst under milder conditions. lnu.edu.cn The versatility of this method is demonstrated by its successful application with various amines to create a library of substituted aryl ureas. lnu.edu.cnnih.gov
| Reactant 1 | Reactant 2 | Product Type | Key Feature |
| This compound | Primary or Secondary Amine | Unsymmetrically Substituted Urea | In-situ formation of isocyanate intermediate. lnu.edu.cn |
This interactive table summarizes the role of this compound as a masked isocyanate in urea synthesis.
Oxidation Reactions of this compound
The oxidation of this compound can be achieved using various oxidizing agents, often involving metal complexes as catalysts. researchgate.netmdpi.comnih.gov These reactions can lead to the formation of radical species, which can, in turn, initiate other chemical processes like polymerization.
Kinetics and Mechanism of Oxidation (e.g., with Hexacyanoferrate(III))
The kinetics of the oxidation of this compound by potassium hexacyanoferrate(III) in an aqueous alkaline medium have been investigated. researchgate.net222.29.81 This reaction is catalyzed by the hydroxide (B78521) ion and shows a complex kinetic profile.
Key Kinetic Findings:
The reaction order is less than unity with respect to both this compound and the hydroxide ion concentration. researchgate.net222.29.81
The rate of reaction is influenced by the ionic strength of the medium. researchgate.net
The final product of the oxidation has been identified as a dimer. researchgate.net
A proposed mechanism based on these experimental results involves the formation of free radical intermediates. researchgate.net The process begins with the deprotonation of this compound by the hydroxide ion to form an enolate anion. This anion then reacts with the hexacyanoferrate(III) complex in a slow, rate-determining step to generate an this compound radical. This radical can then dimerize to form the final product.
| Parameter | Observation | Reference |
| Order w.r.t. This compound | Less than unit order | researchgate.net222.29.81 |
| Order w.r.t. Hydroxide Ion | Less than unit order | researchgate.net222.29.81 |
| Final Product | Dimer | researchgate.net |
This interactive table presents the kinetic data for the oxidation of this compound with hexacyanoferrate(III).
Radical Formation and Polymerization Initiation
The oxidation of this compound is a source of free radicals. For instance, the reaction between ceric ions (Ce⁴⁺) and this compound generates both C-centered and N-centered primary radicals. researchgate.net These radicals are highly reactive and can initiate the polymerization of vinyl monomers, such as acrylamide. researchgate.netresearchgate.net
The presence of this compound in such systems significantly enhances the rate of polymerization compared to initiation by ceric ions alone. researchgate.net The initiation mechanism involves the redox reaction between the ceric ion and this compound, producing the radicals that then add to monomer units, starting the polymer chain growth. researchgate.netwikipedia.org Spectroscopic evidence, such as IR spectra, confirms that fragments of this compound are incorporated into the resulting polymer, providing direct proof of its role as an initiator. researchgate.net
Alkylation Reactions and Mechanistic Analysis
Alkylation of this compound involves the introduction of an alkyl group into the molecule. numberanalytics.commt.com As this compound possesses an active methylene group flanked by two carbonyl groups, its enolate is an ambident nucleophile, meaning it can react at either a carbon or an oxygen atom. ic.ac.ukpharmaxchange.info This leads to a competition between C-alkylation and O-alkylation.
The outcome of the reaction (C- vs. O-alkylation) is influenced by several factors, including the nature of the base, the solvent, the alkylating agent, and the counter-ion. ic.ac.ukreddit.com For example, studies on related active methylene compounds like ethyl acetoacetate show that polar, aprotic solvents tend to favor O-alkylation, while protic solvents can promote C-alkylation by solvating the oxygen atom of the enolate. ic.ac.uk Softer electrophiles, like alkyl iodides, generally favor C-alkylation, whereas harder electrophiles favor O-alkylation. reddit.com
In a specific study, the alkylation of this compound using alkyl halides in the presence of cesium carbonate in DMF resulted in the exclusive formation of the di-C-alkylated product. semanticscholar.org Notably, no N-alkylation or O-alkylation was observed under these conditions, demonstrating a high degree of selectivity for C-alkylation. semanticscholar.org The reaction proceeded cleanly at room temperature, highlighting an efficient method for the selective dialkylation of the active methylene carbon in this compound. semanticscholar.org
| Condition | Outcome | Key Observation | Reference |
| Cesium Carbonate, DMF, Alkyl Halide | Di-C-alkylation | Exclusive C-alkylation, no N- or O-alkylation observed. | semanticscholar.org |
This interactive table summarizes the findings of a specific alkylation study on this compound.
Derivatives and Their Advanced Synthesis in Heterocyclic Chemistry
Synthesis of Thiophene (B33073) Derivatives from Acetoacetanilide (B1666496)
The synthesis of thiophene rings using this compound is a well-established and significant transformation in heterocyclic chemistry, primarily achieved through the Gewald reaction.
Multi-component Reactions with Malononitrile (B47326) and Elemental Sulfur
A primary method for synthesizing thiophene derivatives from this compound is the Gewald reaction, a multi-component condensation involving a carbonyl compound, an α-cyanoester (or a related active methylene (B1212753) compound like malononitrile), and elemental sulfur in the presence of a base. wikipedia.org The reaction of this compound with malononitrile and elemental sulfur, typically catalyzed by a base such as triethylamine (B128534) in a solvent like 1,4-dioxane (B91453) or ethanol (B145695), yields highly substituted 2-aminothiophene derivatives. researchgate.netscirp.orgtandfonline.com
The process begins with a Knoevenagel condensation between the ketone functionality of this compound and the active methylene group of malononitrile. wikipedia.org This is followed by the addition of elemental sulfur and subsequent cyclization to form the thiophene ring. wikipedia.org This one-pot synthesis is highly efficient for creating poly-functionalized thiophenes. researchgate.netajol.infounn.edu.ng For instance, the reaction between this compound (or its substituted derivatives), malononitrile, and elemental sulfur produces 2-amino-4-methyl-N-phenylthiophene-3-carbonitrile derivatives in good yields. scirp.orgtandfonline.com
Table 1: Gewald Reaction for Thiophene Synthesis from this compound Derivatives
| This compound Derivative | Active Methylene Compound | Base/Solvent | Product | Reference |
|---|---|---|---|---|
| This compound | Malononitrile | Triethylamine / 1,4-Dioxane | 2-Amino-4-methyl-N-phenylthiophene-3-carbonitrile | researchgate.netscirp.org |
| Substituted Acetoacetanilides | Malononitrile | Triethylamine / Ethanol | Corresponding 2-aminothiophene derivatives | tandfonline.comunn.edu.ng |
| Substituted Acetoacetanilides | Ethyl Cyanoacetate (B8463686) | Triethylamine / 1,4-Dioxane | Corresponding 2-aminothiophene-3-carboxylate derivatives | scirp.orgscirp.org |
This table summarizes the reactants and conditions for the Gewald synthesis of thiophenes.
Reactivity of Thiophene Derivatives for Further Functionalization
The 2-aminothiophene derivatives synthesized from this compound are valuable intermediates for creating more complex and fused heterocyclic systems. researchgate.netresearchgate.net The amino group and the adjacent cyano group on the thiophene ring are key sites for further chemical modifications.
The 2-amino group can undergo various reactions:
Diazotization: It can be diazotized and coupled with other reagents to form azo dyes. researchgate.net
Acylation: Reaction with acetic anhydride (B1165640) leads to the formation of the corresponding N-acetyl derivative. researchgate.netajol.info
Condensation: The amino group can react with reagents like phenylisothiocyanate to produce fused thieno[2,3-d]pyrimidine (B153573) systems. scirp.orgajol.info
Cyclization with other reagents: Reaction with ethyl cyanoacetate can yield an N-cyanoacetamide derivative, which is a versatile intermediate for further heterocyclizations, such as forming coumarin (B35378) derivatives upon reaction with salicylaldehyde. researchgate.netresearchgate.net
The 4-methyl group, activated by the electron-withdrawing cyano group, also exhibits reactivity. researchgate.net Furthermore, the entire thiophene scaffold can be elaborated. For example, reaction of the initial thiophene product with more elemental sulfur can lead to the formation of dithieno[c]thiophene derivatives. researchgate.net These subsequent reactions highlight the utility of this compound-derived thiophenes as building blocks in the synthesis of diverse heterocyclic structures. researchgate.netscirp.orgscirp.orgresearchgate.net
Synthesis of Pyran Derivatives
This compound is also a key starting material for the synthesis of 4H-pyran derivatives through multi-component reactions. These reactions are valued for their efficiency and ability to generate molecular complexity in a single step.
Multicomponent Reactions with Aromatic Aldehydes and Cyanomethylene Reagents
The one-pot condensation of an aromatic aldehyde, a cyanomethylene reagent (such as malononitrile or ethyl cyanoacetate), and this compound is a common and effective method for synthesizing poly-functionalized 4H-pyrans. researchgate.netnih.govjst.go.jp The reaction is typically carried out in a suitable solvent like ethanol or 1,4-dioxane and is often base-catalyzed. researchgate.netjst.go.jp
The proposed mechanism involves an initial Knoevenagel condensation between the aromatic aldehyde and the cyanomethylene reagent to form an arylidenemalononitrile intermediate. jst.go.jpmdpi.com Subsequently, a Michael addition of the enolate of this compound to this intermediate occurs, followed by intramolecular cyclization and tautomerization to yield the stable 4H-pyran ring system. jst.go.jp This approach allows for the synthesis of a diverse library of 2-amino-4-aryl-4H-pyran derivatives by varying the aromatic aldehyde and the this compound substituent. researchgate.netnih.gov
Table 2: Synthesis of 4H-Pyran Derivatives via Multicomponent Reaction
| Aldehyde | Cyanomethylene Reagent | This compound Derivative | Catalyst | Product | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Malononitrile | This compound | Triethylamine | 2-Amino-6-methyl-4-phenyl-5-(phenylcarbamoyl)-4H-pyran-3-carbonitrile | researchgate.netjst.go.jp |
| 4-Chlorobenzaldehyde | Malononitrile | This compound | Triethylamine | 2-Amino-4-(4-chlorophenyl)-6-methyl-5-(phenylcarbamoyl)-4H-pyran-3-carbonitrile | researchgate.netjst.go.jp |
| Furfural | Malononitrile | p-Methylthis compound | Triethylamine | 2-Amino-4-(furan-2-yl)-6-methyl-5-(p-tolylcarbamoyl)-4H-pyran-3-carbonitrile | researchgate.netjst.go.jp |
This table illustrates examples of multicomponent reactions used to synthesize various 4H-pyran derivatives.
Catalytic Influences on Regioselectivity
The choice of catalyst in these multi-component reactions can significantly influence the reaction pathway and the final product structure. While the term regioselectivity applies to reactions with multiple possible orientations of addition or cyclization, in this context, the catalyst often dictates the chemoselectivity—that is, which of several possible heterocyclic rings is formed.
Specifically, when reacting this compound, an aromatic aldehyde, and malononitrile, the choice between a basic catalyst like triethylamine and a nitrogen source like ammonium (B1175870) acetate (B1210297) directs the reaction towards different products. researchgate.netnih.govjst.go.jp
Triethylamine: The use of a catalytic amount of triethylamine typically promotes the formation of 4H-pyran derivatives. researchgate.netnih.govjst.go.jp The base facilitates the Michael addition and subsequent cyclization involving the oxygen atom of the this compound enolate. jst.go.jp
Ammonium Acetate: When ammonium acetate is used as the catalyst, it also serves as a nitrogen source. This leads to the formation of 1,4-dihydropyridine (B1200194) derivatives instead of pyrans. researchgate.netnih.govjst.go.jp The reaction proceeds through a Hantzsch-like pathway where ammonia (B1221849) (from ammonium acetate) is incorporated into the final heterocyclic ring.
Other catalysts, including various nanoparticles and green catalysts like sodium alginate, have also been explored to improve yields, shorten reaction times, and conduct these syntheses under more environmentally benign conditions. nih.govorgchemres.orgajol.info For example, naturally occurring alginate has been used as a green organocatalyst for the synthesis of 2-amino-3-cyano-4H-pyran derivatives in water at room temperature. nih.gov
Synthesis of Dihydropyridine (B1217469) Derivatives
This compound is a valuable β-dicarbonyl component in the Hantzsch dihydropyridine synthesis, a classic multi-component reaction that produces 1,4-dihydropyridine (1,4-DHP) derivatives. wikipedia.org These compounds are of significant interest in medicinal chemistry. The typical Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia or ammonium acetate. wikipedia.orgfrontiersin.org
In syntheses utilizing this compound, the reaction involves the one-pot, three-component cyclocondensation of an aromatic aldehyde, this compound, and an ammonia source (e.g., aqueous ammonia or ammonium acetate). asianpubs.orgasianpubs.org This reaction results in the formation of 2,6-dimethyl-4-aryl-1,4-dihydropyridine-3,5-dicarboxamide derivatives. asianpubs.org
Various catalytic systems and reaction conditions have been developed to optimize the synthesis of these dihydropyridine derivatives, aiming for higher yields, shorter reaction times, and greener protocols. jocpr.comresearchgate.netresearchgate.net For example, efficient syntheses have been reported using catalysts like bismuth trichloride (B1173362) under solvent-free conditions or simply by refluxing in ethanol without an expensive or toxic catalyst. asianpubs.orgjocpr.com The reaction proceeds through the formation of enamine and chalcone-type intermediates, which then undergo cyclization to generate the 1,4-dihydropyridine core. frontiersin.org The versatility of this reaction allows for the creation of a wide range of N,N',4-trisubstituted dihydropyridine-3,5-dicarboxamides by varying the starting aldehyde and the this compound. researchgate.netresearch-nexus.net
Table 3: Synthesis of Dihydropyridine Derivatives from this compound
| Aldehyde | This compound Derivative | Nitrogen Source / Catalyst | Product Class | Reference |
|---|---|---|---|---|
| Aromatic Aldehydes | p-Nitrothis compound | Aqueous Ammonia / Ethanol | 2,6-Dimethyl-N,N'-bis(4-nitrophenyl)-4-aryl-1,4-dihydropyridine-3,5-dicarboxamides | asianpubs.orgasianpubs.org |
| Aromatic Aldehydes | This compound | Ammonium Acetate / Bismuth Trichloride (solvent-free) | 4-Aryl-2,6-dimethyl-N3,N5-diphenyl-1,4-dihydropyridine-3,5-dicarboxamides | jocpr.com |
This table provides an overview of reaction components for the Hantzsch-type synthesis of dihydropyridines.
Multicomponent Reactions with Aromatic Aldehydes and Cyanomethylene Reagents
Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and enhancing atomic economy. ias.ac.in this compound is a key building block in such reactions. When this compound derivatives are reacted with aromatic aldehydes and cyanomethylene reagents like malononitrile, they can yield a variety of heterocyclic compounds. biocrick.comresearch-nexus.netjst.go.jpresearchgate.netnih.gov For instance, the reaction of an this compound derivative with an aromatic aldehyde and malononitrile in the presence of a base catalyst like triethylamine leads to the formation of 4H-pyran derivatives. biocrick.comresearch-nexus.netjst.go.jp This transformation highlights the utility of this compound in generating diverse chemical structures through efficient, one-pot procedures. research-nexus.netresearchgate.net
Table 1: Examples of Multicomponent Reactions Involving this compound
| This compound Derivative | Aldehyde | Cyanomethylene Reagent | Catalyst | Product Type | Reference |
|---|---|---|---|---|---|
| This compound | Aromatic Aldehydes | Malononitrile | Triethylamine | 4H-Pyran | research-nexus.net |
| This compound | Aromatic Aldehydes | Malononitrile | Ammonium Acetate | 1,4-Dihydropyridine | research-nexus.net |
| This compound | Aromatic Aldehydes | Ethyl Cyanoacetate | Triethylamine | 4H-Pyran | research-nexus.net |
Catalyst-Dependent Product Formation (e.g., Ammonium Acetate)
The outcome of multicomponent reactions involving this compound can be highly dependent on the choice of catalyst. This catalyst-dependent product formation allows for selective synthesis of different heterocyclic scaffolds from the same set of starting materials. A notable example is the reaction of this compound, an aromatic aldehyde, and malononitrile. While triethylamine catalyzes the formation of 4H-pyrans, switching the catalyst to a catalytic amount of ammonium acetate directs the reaction towards the synthesis of 1,4-dihydropyridine derivatives. biocrick.comresearch-nexus.netjst.go.jpnih.gov
Ammonium acetate often serves a dual role as both a reagent and a catalyst in these syntheses. echemcom.com In the Hantzsch dihydropyridine synthesis, for example, ammonium acetate or ammonia acts as the nitrogen source for the pyridine (B92270) ring. nih.gov The reaction is believed to proceed through Knoevenagel condensation and Michael addition to form an enamine, which then undergoes tautomerism and cyclization. nih.gov The use of ammonium acetate is a key feature in many one-pot protocols for synthesizing dihydropyridines and related structures. ias.ac.innih.govscielo.br
Synthesis of Pyridine and Pyridinone Derivatives
This compound is a valuable starting material for the synthesis of various pyridine and pyridinone derivatives. scirp.org Fusing this compound with malononitrile in the presence of ammonium acetate or piperidine (B6355638) can produce pyridone derivatives. ekb.egekb.eg For example, the reaction of an this compound derivative with malononitrile can yield a 2-amino-4-methyl-6-oxo-1,6-dihydro-pyridine-3-carbonitrile. scirp.org Similarly, reacting this compound with cyanoacetamide under the same conditions also affords a pyridone derivative. ekb.egekb.eg These reactions demonstrate a straightforward route to functionalized pyridones, which are important structural motifs in medicinal chemistry.
Synthesis of Pyrimidine (B1678525) and Pyrazolopyrimidine Derivatives
The reactivity of this compound extends to the synthesis of pyrimidine and pyrazolopyrimidine derivatives. Treatment of this compound with benzoyl and ethoxy carbonyl isothiocyanates results in the formation of pyrimidine derivatives. ekb.egekb.eg Furthermore, this compound serves as a key intermediate for creating fused pyrazolopyrimidine systems. researchgate.net The reaction of this compound with 5-aminopyrazole derivatives can lead to the formation of pyrazolo[1,5-a]pyrimidine (B1248293) structures. ekb.egnanobioletters.comchiet.edu.eg For instance, refluxing 5-aminopyrazole derivatives with this compound in boiling acetic acid has been shown to produce pyrazolo[1,5-a]pyrimidines. ekb.eg However, in some cases, the condensation of this compound with aminopyrazoles may yield acyclic adducts rather than the cyclized pyrazolopyrimidine. scirp.orgoalib.com
Synthesis of Benzothiazole (B30560) Derivatives
This compound is also utilized in the synthesis of benzothiazole derivatives. One method involves the reaction of this compound with o-aminothiophenol. ekb.egekb.eg Another approach to synthesizing benzothiazole-containing compounds is through the condensation of a Knoevenagel condensate of this compound (obtained from a reaction with a substituted benzaldehyde) with 2-aminobenzothiazole. nih.gov This results in Schiff base ligands whose copper complexes have been investigated for their biological activities. nih.gov
Formation of Fused Heterocyclic Systems
The versatility of this compound is further demonstrated in its use for constructing a variety of fused heterocyclic systems. ijirset.com Pyridinethione derivatives, synthesized from this compound, can be reacted with α-haloketones to yield S-alkylated intermediates. tandfonline.comresearchgate.net These intermediates can then be cyclized to form thieno[2,3-b]pyridine (B153569) derivatives. ekb.egtandfonline.comresearchgate.net
Further transformations of these fused systems are also possible. For example, treatment of a 2-amino-4-aryl-6-phenylcarbamoyl-pyridine-3-carbonitrile derivative with hydrazine (B178648) hydrate (B1144303) can afford pyrazolo[3,4-b]pyridine derivatives. ekb.eg Reacting the same starting material with elemental sulfur can lead to the formation of thieno[3,4-c]pyridine (B8695171) derivatives. ekb.eg These examples underscore the utility of this compound as a scaffold for building complex, polycyclic heterocyclic molecules.
Synthesis of Unsymmetrically Substituted Urea (B33335) Derivatives
A notable application of this compound is its role as a masked isocyanate for the synthesis of unsymmetrically substituted ureas. lnu.edu.cnacs.orgdntb.gov.ua In this reaction, this compound reacts with various primary or secondary amines to produce substituted aryl ureas in high yields. lnu.edu.cnacs.org This method provides a practical and general route for preparing these compounds without the need for a catalyst and under relatively mild conditions. lnu.edu.cn This contrasts with earlier methods that required high temperatures and a zeolite catalyst to produce symmetrical ureas. lnu.edu.cn The reaction is believed to proceed through the in-situ liberation of a reactive isocyanate from the this compound substrate. lnu.edu.cnacs.org This approach has been noted as an efficient method for generating unsymmetrical monoaryl substituted ureas. tandfonline.com
Advanced Spectroscopic and Computational Investigations of Acetoacetanilide
Spectroscopic Analysis of Acetoacetanilide (B1666496) and its Derivatives
Spectroscopic methods are instrumental in determining the molecular structure and functional groups present in a compound. For this compound and its derivatives, a combination of vibrational, nuclear magnetic resonance, mass, and UV-Vis spectroscopy has provided a comprehensive understanding of their chemical characteristics.
Vibrational Spectroscopy (FTIR, FT-Raman) and Assignment of Fundamental Modes
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Fourier Transform Raman (FT-Raman) techniques, is pivotal for identifying the fundamental vibrational modes of a molecule. nih.goveurjchem.com These methods work on the principle that molecules absorb infrared radiation or scatter Raman light at specific frequencies corresponding to their vibrational modes. gatewayanalytical.com
A complete vibrational assignment and analysis of the fundamental modes of this compound (AAA) and its derivatives, such as 2-chlorothis compound (2CAAA) and 2-methylthis compound (B8657436) (2MAAA), have been performed. nih.gov The presence of an intramolecular hydrogen bond in this compound and its ortho-substituted derivatives has been confirmed, with the N⋯O distance determined to be approximately 2.7Å. nih.govresearchgate.net
The influence of substituents on the characteristic frequencies of the amide (CONH) group has been a key area of investigation. nih.gov For instance, a blue shift (an increase in frequency) in the amide-II band of 2MAAA is observed by 45-50 cm⁻¹ compared to AAA, indicating that the steric effect of the ortho-methyl group significantly affects the NH bond properties. nih.gov Conversely, the amide-III (C-N stretching) mode is not significantly affected by methyl or chloro substitution. nih.gov However, the amide-V band (NH out-of-plane bending) of 2CAAA is shifted to a higher frequency than that of AAA, highlighting the electronic influence of the chlorine substituent. nih.gov
Table 1: Selected Vibrational Frequencies (cm⁻¹) for this compound and its Derivatives
| Vibrational Mode | This compound (AAA) | 2-Chlorothis compound (2CAAA) | 2-Methylthis compound (2MAAA) |
| Amide-II | ~1550 | ~1550 | ~1595-1600 |
| Amide-III | ~1300 | ~1300 | ~1300 |
| Amide-V | Lower Frequency | Higher Frequency | - |
Note: The values are approximate and intended for comparative purposes.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) and Chemical Shift Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of organic compounds by mapping the chemical environments of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei. chegg.com The chemical shifts in an NMR spectrum provide valuable information about the electronic structure surrounding the nuclei. mdpi.com
The ¹H and ¹³C NMR chemical shifts of this compound and its derivatives have been experimentally determined and corroborated with theoretical calculations using the gauge-independent atomic orbital (GIAO) method. nih.govresearchgate.net In the ¹H NMR spectrum of this compound, distinct signals can be assigned to the various protons in the molecule, including those of the phenyl group, the methylene (B1212753) group, and the methyl group. chemicalbook.comspectrabase.com For example, the signal for the NH proton typically appears downfield due to its attachment to the electronegative nitrogen atom and its involvement in hydrogen bonding. researchgate.net
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbons of the aceto and anilide groups resonate at characteristic downfield positions. researchgate.net The existence of keto-enol tautomerism in this compound can also be investigated using NMR, with distinct signals for the ketonic and enolic carbons confirming the presence of both forms in solution. researchgate.net
Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound
| ¹H NMR | Chemical Shift (ppm) | ¹³C NMR | Chemical Shift (ppm) |
| NH Proton | ~9.20 | Carbonyl (keto) | ~204.5 |
| Phenyl Protons | ~7.1-7.5 | Carbonyl (amide) | ~163.8 |
| Methylene Protons | ~3.56 | Enolic Carbon | ~155.5 |
| Methyl Protons | ~2.29 | Phenyl Carbons | ~120-140 |
| Methylene Carbon | - | ||
| Methyl Carbon | - |
Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. chemicalbook.comresearchgate.net
Mass Spectrometry (LCMS) for Product Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. bu.edu It is highly effective for the identification and characterization of compounds in complex mixtures, including reaction products and degradation products. nih.govlcms.cz
In the context of this compound, LC-MS/MS studies are employed to identify and elucidate the structure of its derivatives and any potential byproducts formed during synthesis or degradation. nih.govresearchgate.net The mass spectrometer ionizes the molecules and then separates them based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. mzcloud.org Further fragmentation of the molecular ion (MS/MS) yields a characteristic pattern of fragment ions that helps in confirming the structure. nih.gov
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. libretexts.org These electronic transitions provide insights into the electronic structure and conjugation within the molecule. shu.ac.ukazooptics.com
The UV-Vis spectrum of this compound exhibits absorption bands that can be attributed to specific electronic transitions. scirp.orgrdd.edu.iq The absorption of UV or visible radiation in organic molecules is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk In this compound, the phenyl ring and the carbonyl groups act as chromophores. The electronic transitions observed are generally of the π → π* and n → π* types. shu.ac.uk The π → π* transitions, which are usually more intense, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. libretexts.org The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen and nitrogen atoms, to a π* antibonding orbital. shu.ac.uk
Quantum Chemical Studies and Computational Modeling
Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable for complementing experimental findings and providing a deeper theoretical understanding of the properties of molecules like this compound. wikipedia.org
Density Functional Theory (DFT) Calculations for Structural and Thermodynamic Characteristics
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. wikipedia.org It has been widely applied to this compound and its derivatives to calculate their optimized geometries, structural parameters, and thermodynamic properties. nih.goveurjchem.compnrjournal.com
DFT calculations, often using the B3LYP method with various basis sets (e.g., 6-311++G(**), cc-pVTZ), have been successful in predicting structural characteristics that are in good agreement with experimental data. nih.govresearchgate.net These calculations have confirmed the existence of an intramolecular hydrogen bond in this compound. researchgate.net
Furthermore, DFT is used to determine thermodynamic properties such as zero-point vibrational energy, enthalpy, heat capacity, and entropy over a range of temperatures. pnrjournal.commdpi.com The energies of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also calculated. nih.govresearchgate.net The energy gap between HOMO and LUMO is an important parameter that relates to the chemical reactivity and kinetic stability of the molecule. researchgate.net For this compound, the nN→π*CO interaction between the nitrogen lone pair and the amide CO antibonding orbital has been shown to provide significant stabilization energy. nih.govresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)
Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and reactivity of a molecule. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. ajchem-a.com
The stabilization energies derived from this interaction for this compound and two of its derivatives are detailed below. nih.gov
| Compound | Stabilization Energy (kJ/mol) |
|---|---|
| This compound (AAA) | 64.75 |
| 2-chlorothis compound (2CAAA) | 62.84 |
| 2-methylthis compound (2MAAA) | 64.18 |
Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)
Intramolecular interactions, particularly hydrogen bonds, are fundamental in dictating the conformation and stability of molecules. nih.govmdpi.com In this compound, computational studies have confirmed the presence of an intramolecular hydrogen bond. nih.gov The distance between the nitrogen and oxygen atoms (N⋯O) involved in this bond is calculated to be approximately 2.7Å. nih.gov
While X-ray crystallography shows that this compound exists as the keto-amide tautomer in the solid state, linked by intermolecular hydrogen bonds, the balance between intra- and intermolecular hydrogen bonding can be influenced by substituents on the aryl ring. wikipedia.org Natural bond orbital (NBO) analysis is a computational method used to reveal and quantify these various intramolecular interactions that contribute to the molecule's stability. osti.gov
Analysis of Substituent Effects on Spectroscopic Properties
The introduction of substituent groups to the this compound structure can significantly alter its spectroscopic and electronic properties. rsc.org This is a common strategy for tuning the characteristics of functional molecules. rsc.org
Quantum chemical investigations on 2-chlorothis compound and 2-methylthis compound have demonstrated the influence of these substituents on the vibrational frequencies of the amide group. nih.gov For instance, the amide-V band, which corresponds to the NH out-of-plane bending mode, is shifted to a higher frequency in 2-chlorothis compound compared to the parent this compound, indicating a significant electronic effect from the chlorine substituent. nih.gov Conversely, the steric effect of the ortho-methyl group in 2-methylthis compound leads to a noticeable blue shift (45-50 cm⁻¹) in the amide-II band. nih.gov In the context of dyes derived from this compound, substituents on both the diazo and coupling components affect the resulting color, as measured by the maximum absorption wavelength (λmax). jcsp.org.pk
Computational Studies on Crystal Structures and Non-Linear Optical (NLO) Properties
This compound is recognized as a non-linear optical (NLO) material, making it suitable for applications like frequency doubling. researchgate.netaip.org Computational and experimental studies have elucidated its crystal structure. Single crystals of this compound belong to the orthorhombic crystal system. nih.govresearchgate.net The Kurtz and Perry powder reflection technique has been used to study its second-order NLO properties. osti.gov
Detailed structural parameters have been determined through these studies. nih.govresearchgate.netaip.org
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| Lattice Parameter (a) | 8.686 Å |
| Lattice Parameter (b) | 11.104 Å |
| Lattice Parameter (c) | 19.232 Å |
Note: Lattice parameters can show slight variations between different studies. nih.govresearchgate.net
Intrinsic Reaction Coordinate (IRC) Analysis for Reaction Pathways
Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map the minimum energy path of a reaction, connecting reactants, transition states, and products. rsc.orgrsc.org This analysis has been applied to reactions involving this compound derivatives to validate proposed mechanisms. rsc.orgrsc.orgresearchgate.netnih.gov For example, the mechanism of a bimolecular nucleophilic substitution (Sₙ2) reaction was confirmed using IRC, which provided deep insights into the reaction's pathway and dynamics. rsc.orgrsc.org The IRC calculations trace the progression from reactants to products through various transition states (e.g., TS-I, TS-II, TS-III), clarifying the energetic landscape of the reaction. rsc.orgrsc.org
Gibbs Free Energy Profiles for Reaction Mechanisms
Gibbs free energy profiles are calculated to understand the thermodynamics and kinetics of a reaction pathway, including the stability of intermediates and the energy barriers of transition states. rsc.orgresearchgate.net For the reaction of this compound with propargyl bromide, a Gibbs free energy profile was constructed using DFT calculations. rsc.orgrsc.org In this profile, the starting this compound is set as the reference point with a Gibbs free energy of 0.00 kcal/mol. rsc.org The reaction proceeds through the formation of intermediates, and the calculated free energies of these species help to identify the most thermodynamically favorable reaction route. rsc.org
| Species | Relative Gibbs Free Energy (kcal/mol) |
|---|---|
| This compound (Reactant) | 0.00 |
| Intermediate 1a (INT-1a) | -8.45 |
| Intermediate 1b (INT-1b) | -8.19 |
Data from a study on the reaction of this compound with propargyl bromide. rsc.org
Hirshfeld Surface Analysis for Intermolecular Interactions in Crystals
For a derivative of this compound, the analysis revealed the following contributions from the most prevalent interactions to the Hirshfeld surface. researchgate.net
| Interaction Type | Contribution to Hirshfeld Surface (%) |
|---|---|
| H···H | 41.2 |
| C···H/H···C | 20.3 |
| O···H/H···O | 17.8 |
| N···H/H···N | 10.6 |
Data from a study on a dihydropyridine (B1217469) derivative synthesized from this compound. researchgate.net These interactions, including hydrogen bonds and van der Waals forces, are crucial for the stability of the molecular packing in the crystal. researchgate.net
Applications of Acetoacetanilide and Its Derivatives in Advanced Materials and Biochemical Research
Applications in Materials Science
The utility of acetoacetanilide (B1666496) extends across several domains of materials science, from traditional industrial products to cutting-edge technological applications.
Pigments and Dyestuffs Production
This compound is a cornerstone intermediate in the manufacturing of organic pigments, particularly arylide yellows (also known as Hansa yellows) and benzidine (B372746) yellows. wikipedia.orgdrugfuture.comnih.govshandongxinhuapharma.comhaz-map.com These pigments are produced through a process called azo coupling, where the this compound molecule is reacted with a diazonium salt. wikipedia.org The resulting azo compounds are characterized by their vibrant yellow to orange colors and are widely used in paints, inks, and plastics. shandongxinhuapharma.comchemicalbook.com
The process involves the acetoacetylation of aniline (B41778) with diketene (B1670635) to produce this compound, which is then coupled with the diazonium salt. wikipedia.orgoecd.org The specific shade and properties of the resulting pigment can be tuned by using different substituted aniline derivatives to create a range of this compound analogues. wikipedia.org Examples of pigments synthesized using this compound as an intermediate include Pigment Yellow 1, Pigment Yellow 4, Pigment Yellow 5, Pigment Yellow 12, Pigment Orange 15, and Pigment Orange 16. nih.gov
Rubber Compounding
This compound is utilized as a chemical additive in rubber compounding. drugfuture.comnih.govhaz-map.comindiamart.com In this application, it functions as a processing aid or intermediate, contributing to the final properties of the rubber material. nih.govechemi.com
Non-Linear Optical (NLO) Materials
Organic compounds with extensive π-electron delocalization are of significant interest for applications in non-linear optics (NLO). nih.govscirp.org These materials can alter the properties of light that passes through them and are crucial for technologies like optical switching, data storage, and frequency conversion. scirp.orgmdpi.com The performance of organic NLO materials is often linked to intramolecular charge transfer (ICT) between electron donor and acceptor groups connected by a π-conjugated system. nih.gov
Derivatives of various organic compounds, including pyrimidines and polypyrroles, are actively being investigated for their NLO properties. scirp.orgrsc.org Research focuses on synthesizing new derivatives and studying how their molecular structure influences NLO response, such as polarizability and hyperpolarizability. mdpi.comrsc.org The goal is to design molecules with enhanced NLO characteristics for use in advanced photonic and optoelectronic devices. nih.govrsc.org While specific studies on this compound derivatives for NLO applications are emerging, the structural features of this compound provide a basis for designing novel chromophores with potential NLO activity. dntb.gov.ua
Additives in Perovskite Solar Cells for Enhanced Efficiency and Stability
Perovskite solar cells (PSCs) are a promising photovoltaic technology, but their performance and long-term stability are often limited by defects in the perovskite crystal film. rsc.orgrsc.orgresearchgate.net Additive engineering has emerged as an effective strategy to improve film quality. rsc.orgacs.org this compound (AAA) has been successfully used as a multifunctional additive in the precursor solution for methylammonium (B1206745) lead iodide (MAPbI₃) perovskite solar cells. rsc.orgrsc.org
The functional groups in this compound play distinct roles in improving the solar cell's performance. The carbonyl groups coordinate with lead ions (Pb²⁺), which helps to control the crystallization kinetics and passivate defects caused by under-coordinated lead. rsc.orgrsc.org Simultaneously, the amide groups interact with iodide ions (I⁻), suppressing ion migration and reducing vacancies in the perovskite structure. rsc.orgrsc.org This dual-functionality leads to a higher quality perovskite film with fewer defects. rsc.org
The incorporation of this compound as an additive has demonstrated a significant enhancement in the power conversion efficiency (PCE) and stability of perovskite solar cells.
| Device | Power Conversion Efficiency (PCE) | Stability Improvement |
| Untreated (Control) | 16.93% | Lower stability against humidity and light |
| This compound-Treated | 20.1% | Enhanced stability against humidity and light |
This data is based on research findings where this compound was introduced as a multifunctional agent to the MAPbI₃ precursor solution. rsc.orgrsc.orgresearchgate.net
Biochemical and Medicinal Applications
The core structure of this compound is a valuable scaffold for synthesizing heterocyclic compounds with potential therapeutic properties.
Antitumor/Cytotoxic Activities of Derivatives
Researchers have synthesized and evaluated a variety of this compound derivatives for their potential as anticancer agents. These studies involve multicomponent reactions to create complex heterocyclic structures, such as 4H-pyrans, 1,4-dihydropyridines, and thiophenes, which have shown promising cytotoxic activity against various human cancer cell lines. nih.govjst.go.jpresearch-nexus.net
One study focused on the reaction of this compound derivatives with aromatic aldehydes and cyanomethylene reagents to produce 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives. nih.govjst.go.jp Another line of research explored the synthesis of thiophene (B33073) derivatives from this compound, which also exhibited significant cytotoxic effects. research-nexus.net Furthermore, metal complexes of this compound thiosemicarbazone have been investigated, with copper complexes showing notable cytotoxicity. nih.gov
The antitumor activity is often measured by the IC₅₀ value, which is the concentration of a compound required to inhibit the growth of 50% of the cancer cells. Several newly synthesized derivatives have shown high potency with low IC₅₀ values.
| Derivative Class | Compound | Cancer Cell Line | IC₅₀ (nM) | Reference |
| 1,4-Dihydropyridine | Compound 5a | Liver (HEPG2) | 22 | jst.go.jp |
| 1,4-Dihydropyridine | Compound 5d | Colon (DLD1) | <550 | nih.govjst.go.jp |
| 1,4-Dihydropyridine | Compound 5f | Gastric (NUGC) | 38 | jst.go.jp |
| 4H-Pyran | Compounds 4a, 4b, 4f | Various | <550 | nih.govjst.go.jp |
| Arylhydrazone | Compounds 11a-d | Various | <550 | nih.govjst.go.jp |
| Thiophene | Compounds 5a, 5b, 8 | Breast (MCF-7), Lung (NCI-H460), CNS (SF-268) | Significant Cytotoxicity | research-nexus.net |
| Thiosemicarbazone Complex | Copper Complex of AcTSC | Dalton's Lymphoma Ascites (DLA) | 46 µg/ml | nih.gov |
This table summarizes findings from multiple studies on the cytotoxic effects of various this compound derivatives against different human cancer cell lines. nih.govjst.go.jpresearch-nexus.netjst.go.jpnih.gov Normal fibroblast cells were affected to a much lesser extent, suggesting some selectivity for cancer cells. jst.go.jp
Potential Anti-diabetic Activities of this compound Crystals
Research has indicated that this compound (AACE) crystals possess properties that may be beneficial for biomedical applications, including potential anti-diabetic activities. researchgate.netaip.orgresearchgate.net AACE crystals are classified as a second-order nonlinear optical (NLO) material, a characteristic that allows for their exploration in biological contexts. researchgate.netaip.orgresearchgate.net Both experimental and computational studies, using methods like Density Functional Theory (DFT), have been conducted to investigate these potential anti-diabetic applications. aip.orgresearchgate.net
Furthermore, derivatives of this compound serve as building blocks in the synthesis of more complex molecules with potential therapeutic value. For instance, substituted acetoacetanilides are used in the Biginelli condensation reaction to synthesize tetrahydropyrimidine (B8763341) derivatives, which have been evaluated for their in-vitro anti-diabetic properties. foliamedica.bg The inhibition of enzymes like α-amylase and α-glucosidase is a key mechanism in managing blood glucose levels, and various heterocyclic compounds are studied for this purpose. rsc.org
Antifungal Applications
Derivatives of this compound have demonstrated notable antifungal properties. Studies have focused on Schiff's bases and their metal chelates derived from this compound. nih.gov One area of investigation involves ω-bromothis compound isonicotinylhydrazone and its transition metal complexes. nih.gov Research showed that while the ligand itself was active against selected pathogenic fungal strains, its metal chelates exhibited enhanced antifungal activity. nih.gov Similarly, N-methylthis compound isonicotinylhydrazone and its metal chelates have also been reported to be active against pathogenic fungi. nih.govresearchgate.net
Other derivatives, such as those based on a 1,4-dihydropyridine structure synthesized from this compound, have been tested against fungi like Candida albicans. jddtonline.info In one study, a specific 1,4-dihydropyridine derivative (SC1), featuring hydroxy and bromo substitutions, was identified as the most potent antifungal agent among the tested compounds. jddtonline.info Additionally, research into 4'-nitrothis compound (B1361057) has included investigations into its potential antifungal properties. ontosight.ai
Table 1: Antifungal Activity of this compound Derivatives
| Derivative Class | Specific Compound Example | Fungal Strain(s) | Key Finding |
| Isonicotinylhydrazone Metal Chelates | Metal chelates of ω-bromothis compound isonicotinylhydrazone | Pathogenic fungal strains | Metal chelates were found to be more active than the parent ligand. nih.gov |
| 1,4-Dihydropyridine Derivatives | SC1 (2-hydroxy, 5-bromo substituted) | Candida albicans | Identified as the most active antifungal agent in its series. jddtonline.info |
| Substituted Acetoacetanilides | 4'-Nitrothis compound | Not Specified | Investigated for potential antifungal biological activity. ontosight.ai |
Antibacterial Activities of Derivatives
The synthesis of various heterocyclic compounds from this compound has yielded derivatives with significant antibacterial activity. koreascience.kr Research has explored the creation of pyran, pyrano[2,3-c]pyrazole, and pyrano[2,3-c]pyridine derivatives, which were subsequently tested for their biological action. koreascience.kr
A series of 1,4-dihydropyridine derivatives synthesized through the condensation of this compound or its chlorinated analogue demonstrated activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. jddtonline.info One derivative, SC8, which contained bromo and chloro substitutions, was found to be the most active antibacterial agent, showing greater efficacy against the Gram-negative strain. jddtonline.info Other research has utilized this compound to synthesize pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, which were also evaluated for antibacterial properties. nih.gov The investigation of 4'-nitrothis compound has also extended to its potential antibacterial effects. ontosight.ai
Table 2: Antibacterial Activity of this compound Derivatives
| Derivative Class | Specific Compound Example | Bacterial Strain(s) | Key Finding |
| 1,4-Dihydropyridine Derivatives | SC8 (p-bromo and p-chloro substituted) | S. aureus (Gram+), E. coli (Gram-) | Most active in its series, with higher activity against E. coli. jddtonline.info |
| Pyrano[2,3-c]pyrazole & Pyrano[2,3-c]pyridine | Not specified | Not specified | Synthesized and investigated for antibacterial activity. koreascience.kr |
| Pyrazolo[1,5-a]pyrimidines | Not specified | General bacteria | Synthesized from 5-aminopyrazoles (derived from this compound) and tested for antibacterial activity. nih.gov |
Environmental Applications and Degradation Studies
This compound is used as a chemical intermediate in the production of pigments, and its presence in industrial effluent is a key environmental consideration. oecd.org
Water Treatment Processes and Contaminant Removal
Aqueous wastes from both the manufacture of this compound and its subsequent use in pigment production are typically directed to wastewater treatment facilities. oecd.org The United States Environmental Protection Agency (USEPA) has reported detecting this compound in untreated wastewater streams at pigment manufacturing sites. oecd.org The removal of such organic contaminants from water involves several key stages. ionexchangeglobal.com
Standard water treatment processes that can be applied to industrial wastewater containing compounds like this compound include:
Coagulation and Flocculation: Chemicals are added to cause small suspended particles to clump together into larger flocs. ionexchangeglobal.comdwi.gov.uk
Sedimentation: The heavier flocs are allowed to settle out from the water. ionexchangeglobal.com
Filtration: Water is passed through filters (e.g., sand, gravel, or membrane systems) to remove smaller, suspended particles. ionexchangeglobal.comdwi.gov.uk
Biological Treatment: Microorganisms are used to break down organic pollutants. oecd.org
Advanced Oxidation Processes (AOPs): Processes like electrochemical oxidation generate highly reactive hydroxyl radicals (·OH) that can destroy recalcitrant organic compounds. arviatechnology.com
These processes work in combination as a multi-barrier system to reduce the concentration of contaminants before discharge. dwi.gov.uk
Biodegradation in Wastewater (e.g., Hypersaline Wastewater)
Biodegradation is a primary method for treating wastewater containing this compound. oecd.org The compound's behavior has been specifically studied in the context of hypersaline industrial wastewater, which presents a significant challenge for conventional biological treatment due to high concentrations of both salt and toxic organic compounds. researchgate.netnih.gov
A crucial aspect of treating high-salt industrial wastewater is the use of microorganisms that can withstand and function in saline environments (halotolerant bacteria). nih.govresearchgate.net Research into the biodegradation of this compound in hypersaline conditions led to the identification of core degradative bacteria. researchgate.netnih.gov
Through analysis of the microbial community, a synthetic bacterial consortium was constructed to effectively treat the this compound wastewater. researchgate.netnih.gov This specialized, salt-tolerant community was composed of five specific genera of bacteria:
Paenarthrobacter
Rhizobium
Rhodococcus
Delftia
Nitratireductor
This constructed consortium showed a promising ability to treat both simulated and actual industrial wastewater containing this compound, highlighting a viable green approach for managing such challenging effluents. researchgate.netnih.govresearchgate.net
Bacterial Interaction Mechanisms in Degradation
The biodegradation of this compound in various environments is a complex process governed by the interactions of diverse microbial communities. The breakdown of this organic compound is often initiated by enzymatic action, with the primary hydrolysis product being aniline. oecd.org The efficiency of this degradation is significantly influenced by the composition of the microbial community and the specific enzymes they produce. ijcmas.com
The degradation of aromatic compounds like this compound by bacteria involves a series of metabolic pathways. nagaokaut.ac.jp Microorganisms utilize these compounds as a source of carbon and energy. nagaokaut.ac.jp The initial steps in the bacterial catabolism of aromatic compounds often involve hydroxylation and ring cleavage, catalyzed by enzymes such as oxygenases. While the specific enzymatic pathways for this compound are a subject of ongoing research, the general mechanisms for aromatic compound degradation provide a framework for understanding its fate in microbial systems.
In environments with high salinity, the biodegradation of this compound can be particularly challenging due to the inhibitory effects of salt on microbial activity. nih.gov However, certain halotolerant bacteria have demonstrated the ability to degrade this compound effectively in such conditions. researchgate.net The core degradative bacteria in these scenarios often work in synergy, where the metabolic activities of one group of bacteria facilitate the growth and degradative functions of another. nih.gov For instance, the hydrolysis of this compound to aniline by one set of bacteria can provide the substrate for other bacteria that specialize in aniline degradation. nih.govresearchgate.net
Key enzymes implicated in the breakdown of related compounds, and potentially this compound, include hydrolases, which break the amide bond, and various oxidoreductases that further degrade the resulting aromatic and aliphatic fragments. mdpi.cominrs.cafrontiersin.org The study of microbial consortia reveals that the interactions between different bacterial species are crucial for the complete mineralization of complex organic pollutants. nih.gov
Synthetic Bacterial Consortia for Enhanced Treatment
To overcome the limitations of naturally occurring microbial communities for the bioremediation of this compound-contaminated wastewater, researchers have focused on the development of synthetic bacterial consortia. researchgate.netbohrium.com These engineered consortia are designed by selecting and combining specific bacterial strains with known degradative capabilities to achieve more efficient and stable treatment processes. nih.govmdpi.com
A "top-down" approach is often employed to construct these consortia, where the most effective degraders are isolated from a natural environment and then combined. nih.gov For instance, a synthetic halotolerant bacterial consortium composed of Paenarthrobacter, Rhizobium, Rhodococcus, Delftia, and Nitratireductor has shown significant promise in treating hypersaline wastewater containing this compound. nih.govresearchgate.net This consortium was able to effectively degrade this compound at concentrations ranging from 100-500 mg/L in the presence of 1-5% salinity. nih.govresearchgate.net
The table below summarizes the composition and performance of a synthetic bacterial consortium for this compound degradation.
Table 1: Composition and Performance of a Synthetic Bacterial Consortium for this compound Degradation
| Component Strains | Target Pollutant | Salinity Tolerance | Degradation Efficiency | Reference |
|---|---|---|---|---|
| Paenarthrobacter, Rhizobium, Rhodococcus, Delftia, Nitratireductor | This compound (AAA) and Aniline (AN) | 1-5% | High removal of AAA (100-500 mg/L) | nih.govresearchgate.net |
The development of synthetic microbial communities represents a significant advancement in bioremediation technology, offering a more robust and efficient solution for the treatment of industrial effluents containing recalcitrant compounds like this compound. tandfonline.com
Abiotic Degradation in the Environment (e.g., Photochemical Reactions)
In addition to microbial breakdown, this compound can undergo abiotic degradation in the environment, primarily through photochemical reactions. oecd.org While this compound does not absorb light at wavelengths above 290 nm, which limits direct photolysis, it can be degraded by reacting with photochemically-produced hydroxyl radicals (•OH) in the atmosphere and water. oecd.orgechemi.comnih.gov
The atmospheric half-life of vapor-phase this compound due to reaction with hydroxyl radicals is estimated to be about 1.2 days. echemi.comnih.gov In aqueous environments, the reaction with hydroxyl radicals is also a significant degradation pathway. oecd.org The rate of this degradation can be influenced by the presence of other substances in the water that can either promote or inhibit the formation of these reactive oxygen species. diva-portal.org
Studies on the photodegradation of similar compounds, such as acetochlor, have shown that reactions can lead to the formation of various byproducts through processes like dechlorination, hydroxylation, and cyclization. nih.gov While specific photochemical degradation products of this compound are not extensively detailed in the provided search results, it is plausible that similar reaction mechanisms would apply.
Abiotic hydrolysis is another potential degradation pathway, although it is generally a slow process. oecd.org At a pH of 1.5 and a temperature of 37°C, the hydrolysis half-life of this compound is approximately 131.4 days, with aniline being the primary product. oecd.org
The table below outlines the key abiotic degradation pathways for this compound.
Table 2: Abiotic Degradation Pathways of this compound
| Degradation Pathway | Reactant | Environment | Estimated Half-life/Products | Reference |
|---|---|---|---|---|
| Photochemical Reaction | Hydroxyl Radicals (•OH) | Atmosphere (vapor-phase) | ~1.2 days | echemi.comnih.gov |
| Photochemical Reaction | Hydroxyl Radicals (•OH) | Water | Significant degradation process | oecd.org |
| Hydrolysis | Water | Aqueous (pH 1.5, 37°C) | ~131.4 days; Primary product: Aniline | oecd.org |
Conclusion and Future Research Directions
Summary of Key Findings and Contributions
Acetoacetanilide (B1666496) (AAA) is a versatile organic compound that serves as a crucial intermediate in various industrial applications. consegicbusinessintelligence.comnbinno.com Primarily, it is a key precursor in the synthesis of arylide yellow pigments, which are valued for their vibrant color, stability, and heat resistance. consegicbusinessintelligence.comwikipedia.org These pigments find extensive use in paints, coatings, inks, and plastics. consegicbusinessintelligence.com Beyond pigments, this compound is instrumental in the production of certain agrochemicals, including fungicides like carboxin (B1668433) and methfuroxam. consegicbusinessintelligence.comnih.gov Its role also extends to the pharmaceutical sector, where it acts as an intermediate in the synthesis of various active pharmaceutical ingredients. consegicbusinessintelligence.commarketresearchfuture.comontosight.ai
Recent research has highlighted the potential of this compound as a multifunctional additive in perovskite solar cells (PSCs). rsc.orgrsc.orgresearchgate.net Studies have shown that incorporating this compound can significantly improve the power conversion efficiency (PCE) and stability of PSCs. rsc.orgrsc.orgresearchgate.net The amide and carbonyl groups within the this compound molecule interact with the perovskite structure, passivating defects and suppressing ion migration, which are key factors in enhancing performance and longevity. rsc.orgrsc.orgresearchgate.net Specifically, its addition has led to an increase in PCE from 16.93% to 20.1% in treated devices. rsc.orgresearchgate.net
The compound's derivatives have also been a subject of investigation in medicinal chemistry. research-nexus.net Novel 4H-pyran and 1,4-dihydropyridine (B1200194) derivatives synthesized from this compound have demonstrated significant cytotoxic effects against various human cancer cell lines, indicating their potential as antitumor agents. research-nexus.net
The global market for this compound reflects its industrial importance, with a valuation of USD 4.7 billion in 2023 and a projected growth to USD 8.1 billion by 2033. marketresearch.biz This growth is largely driven by the expanding demand from the pigments, dyes, and agrochemical industries. consegicbusinessintelligence.commarketresearch.bizreportsglobe.com
Emerging Research Frontiers for this compound
The future of this compound research is branching into several promising areas, driven by the need for sustainable practices and novel applications.
Green Chemistry and Sustainable Production: A significant emerging frontier is the development of greener and more sustainable methods for synthesizing this compound. marketresearchfuture.comreportsglobe.com This includes exploring bio-based feedstocks, employing enzymatic catalysis, and designing more energy-efficient production processes. reportsglobe.com The goal is to minimize the environmental impact associated with traditional chemical synthesis, which often relies on volatile raw materials like aniline (B41778) and diketene (B1670635). consegicbusinessintelligence.commarketresearchfuture.com
Advanced Materials and Electronics: The successful use of this compound as an additive in perovskite solar cells opens up a new avenue for research in advanced materials. rsc.orgrsc.orgresearchgate.net Further investigation into its role in controlling crystallization kinetics and passivating defects could lead to even more efficient and stable solar cell technologies. rsc.orgrsc.org Its application in other electronic and optoelectronic devices is also a potential area of exploration. aip.org
Pharmaceutical and Medicinal Chemistry: The discovery of antitumor properties in this compound derivatives is a significant breakthrough. research-nexus.net Future research will likely focus on synthesizing and screening a wider range of these derivatives to identify more potent and selective anticancer agents. research-nexus.net This includes further studies on their mechanisms of action and toxicity profiles. research-nexus.nettandfonline.com Additionally, the development of new catalysts for this compound synthesis could reduce production costs and environmental impact, making it a more accessible precursor for various pharmaceuticals. marketresearchfuture.com
Bioremediation: Research has shown the potential for synthetic microbial consortia to efficiently biodegrade this compound in industrial wastewater. bohrium.com This presents an opportunity for developing effective and environmentally friendly methods for treating industrial effluent containing this compound.
Novel Catalysis: The development of new catalytic systems, such as bifunctional asymmetric catalysis, for reactions involving this compound is another active area. acs.org These advancements can lead to the synthesis of novel, optically pure compounds with potential applications in pharmaceuticals and agrochemicals. researchgate.netresearchgate.net
Challenges and Opportunities in this compound Research and Development
The research and development landscape for this compound is not without its challenges, which in turn create opportunities for innovation.
Challenges:
Volatility of Raw Material Prices: The production of this compound is dependent on raw materials like aniline and diketene, the prices of which can be volatile. consegicbusinessintelligence.commarketresearch.biz This unpredictability in production costs can impact market stability and profitability. marketresearch.biz
Environmental Regulations: Stringent environmental regulations govern the production and disposal of chemical intermediates like this compound. consegicbusinessintelligence.comverifiedmarketresearch.com Compliance with these regulations, such as REACH in Europe, requires investment in eco-friendly production processes and waste management systems. consegicbusinessintelligence.comnbinno.com
Supply Chain Disruptions: The global supply chain for chemicals can be susceptible to disruptions, as evidenced by events like fires at production facilities, which can lead to temporary price hikes and shortages. marketresearchfuture.com
Toxicity Concerns: While widely used as an intermediate, the potential toxicity of this compound and its metabolic byproducts, such as aniline, necessitates careful handling and risk assessment. ontosight.aiepa.gov
Opportunities:
Growing Demand in Emerging Markets: The increasing industrialization in emerging economies, particularly in the Asia-Pacific region, presents a significant growth opportunity for the this compound market. consegicbusinessintelligence.commarketresearchfuture.commarketresearch.biz Establishing production and distribution networks in these regions can open up new revenue streams. marketresearchfuture.com
Innovation in Applications: There is a considerable opportunity to develop innovative applications for this compound and its derivatives. marketresearch.biz This includes creating high-performance pigments, specialty coatings, and novel pharmaceutical compounds. marketresearchfuture.commarketresearch.biz
Sustainable Technologies: The push towards green chemistry creates a market for companies that can develop and scale up environmentally friendly production processes for this compound. reportsglobe.com This can provide a significant competitive advantage. reportsglobe.com
Strategic Partnerships: Collaborations between this compound manufacturers and downstream users can facilitate knowledge sharing, accelerate product development, and improve market access. marketresearchfuture.com
Q & A
Q. How can researchers experimentally determine the solubility of acetoacetanilide in organic solvents?
Methodological Answer: Solubility determination involves preparing binary (solid + liquid) systems at controlled temperatures (e.g., 272.25–324.15 K) and measuring equilibrium concentrations using gravimetric or UV-Vis spectroscopic methods. For example, Li and Wu (2023) analyzed this compound solubility in 16 solvents, identifying ethanol and acetone as high-solubility solvents (>0.1 mol/L at 298 K), while hexane exhibited negligible solubility (<0.001 mol/L). Key steps include:
Q. What laboratory synthesis methods are recommended for this compound?
Methodological Answer: this compound is typically synthesized via acetylation of aniline with diketene or ethyl acetoacetate. A green chemistry approach involves catalytic condensation using TiO₂ nanoparticles in imidazolium-based ionic liquids, achieving yields >85% at 90°C. Critical parameters include:
Q. How can spectroscopic techniques characterize this compound purity and structural identity?
Methodological Answer:
- FT-IR : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, N-H bend at ~1540 cm⁻¹).
- ¹H NMR : Confirm proton environments (e.g., methylene protons at δ 3.4–3.6 ppm, aromatic protons at δ 7.2–7.6 ppm).
- XRD : Verify crystalline structure against reference patterns (e.g., monoclinic P2₁/c space group). Purity is assessed via melting point (85–87°C) and HPLC (≥98% peak area) .
Advanced Research Questions
Q. How can thermodynamic models resolve discrepancies in this compound solubility data across studies?
Methodological Answer: Conflicting solubility values often arise from variations in solvent polarity or temperature calibration. Researchers should:
- Apply the Hildebrand solubility parameter (δ) to correlate solvent polarity with solubility trends.
- Use the van’t Hoff equation to calculate enthalpy (ΔH) and entropy (ΔS) of dissolution, identifying outliers.
- Validate models (e.g., λh, NRTL) using Akaike Information Criterion (AIC) to select the best-fit approach. For instance, Li and Wu (2023) reported δ = 22.1 MPa¹/² for this compound, aligning with high solubility in δ ≈ 20–24 MPa¹/² solvents .
Q. What computational strategies elucidate this compound’s tautomerism and intermolecular interactions?
Methodological Answer:
- DFT (B3LYP/6-311++G )**: Optimize geometries of keto-enol tautomers, revealing the keto form as energetically favorable (ΔE ≈ 8–12 kJ/mol).
- NBO Analysis : Quantify hyperconjugation (e.g., LP(O) → σ*(C-O) stabilization energy ≈ 30 kcal/mol).
- IR Spectroscopy : Detect tautomer-specific bands (e.g., enol O-H stretch at ~3200 cm⁻¹). Intermolecular hydrogen bonding (O–H∙∙∙O, N–H∙∙∙O) in dimers reduces total energy by ~25 kJ/mol, as shown by Oznobikhina et al. (2022) .
Q. How should researchers address contradictions between experimental and theoretical data on this compound’s structural properties?
Methodological Answer:
- Error Analysis : Compare experimental XRD bond lengths (e.g., C=O = 1.22 Å) with DFT-predicted values (1.24 Å), assessing systematic biases.
- Sensitivity Testing : Vary computational parameters (basis set, solvation model) to quantify uncertainty.
- Multi-Method Validation : Cross-reference NMR chemical shifts with GIAO-DFT calculations or Raman spectra. Discrepancies in hydrogen bond strengths (e.g., IR vs. DFT) may require recalibrating vibrational frequency scaling factors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
